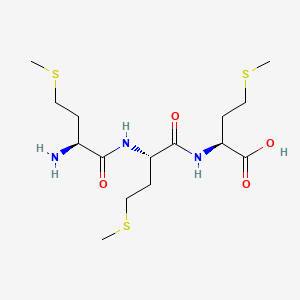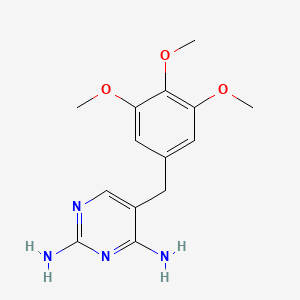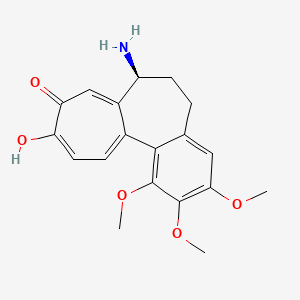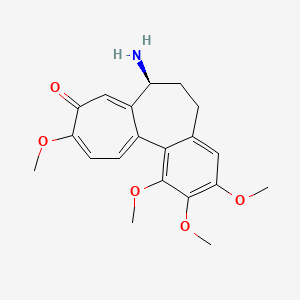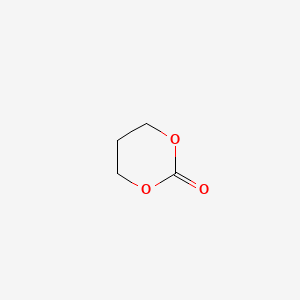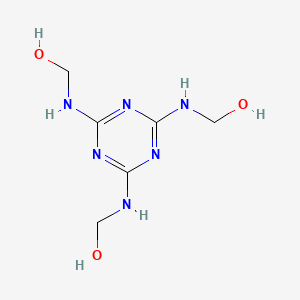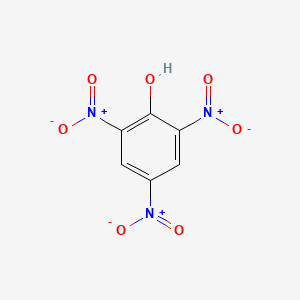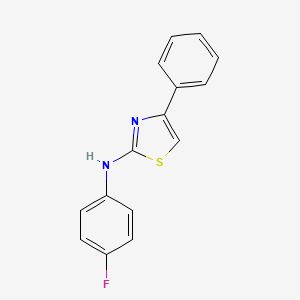
N-(4-Fluorofenil)-4-fenil-1,3-tiazol-2-amina
Descripción general
Descripción
UCLA GP130 2, también conocido como N-(4-Fluorofenil)-4-fenil-2-tiazolamina, es una molécula pequeña que actúa como un agonista de gp130. Es penetrante en el cerebro y tiene propiedades neuroprotectoras. Este compuesto es conocido por su capacidad de proteger contra la toxicidad inducida por NMDA en neuronas hipocampales primarias y aumentar la fosforilación de STAT3 en células SH-SY5Y .
Aplicaciones Científicas De Investigación
UCLA GP130 2 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Algunas de sus aplicaciones notables incluyen:
Transducción de Señales: El compuesto aumenta la fosforilación de STAT3 en células SH-SY5Y, lo que es crucial para estudiar las vías de transducción de señales.
Desarrollo de Medicamentos: Debido a sus propiedades de penetración en el cerebro, UCLA GP130 2 se utiliza en el desarrollo de medicamentos dirigidos a trastornos neurológicos.
Investigación de Citoquinas: Como un agonista de gp130, el compuesto se utiliza para estudiar la señalización de citoquinas y sus implicaciones en diversas enfermedades.
Mecanismo De Acción
UCLA GP130 2 ejerce sus efectos al actuar como un agonista de gp130. Se une al receptor gp130, lo que lleva a la activación de las vías de señalización descendentes. Una de las vías clave involucradas es la fosforilación de STAT3, que juega un papel crítico en la supervivencia y proliferación celular. Los efectos neuroprotectores del compuesto se atribuyen a su capacidad para modular la toxicidad inducida por NMDA, protegiendo así las neuronas del daño .
Análisis Bioquímico
Biochemical Properties
UCLA GP130 2 plays a significant role in biochemical reactions. It interacts with the Gp130 receptor, a type I cytokine receptor, and increases STAT3 phosphorylation in SH-SY5Y cells . The nature of these interactions involves the binding of UCLA GP130 2 to the Gp130 receptor, which triggers a cascade of intracellular signaling events.
Cellular Effects
UCLA GP130 2 has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly the STAT3 pathway . This modulation can impact gene expression and cellular metabolism, leading to changes in cell function and behavior.
Molecular Mechanism
The molecular mechanism of action of UCLA GP130 2 involves its binding to the Gp130 receptor, which leads to the activation of the STAT3 pathway . This activation can result in changes in gene expression and cellular metabolism, contributing to the compound’s neuroprotective effects.
Temporal Effects in Laboratory Settings
It has been shown to protect against NMDA-induced toxicity in primary hippocampal neurons in vitro , suggesting that it may have long-term effects on cellular function.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de UCLA GP130 2 implica la reacción de 4-fluoroanilina con 4-fenil-2-tiazolamina en condiciones específicas. La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan públicamente. se sabe que el compuesto se sintetiza con un alto grado de pureza (≥98%) y es soluble en DMSO y etanol .
Métodos de Producción Industrial
Los métodos de producción industrial para UCLA GP130 2 no están ampliamente documentadosEl proceso de producción garantiza una alta pureza y consistencia, adecuado para la investigación de laboratorio .
Análisis De Reacciones Químicas
Tipos de Reacciones
UCLA GP130 2 principalmente experimenta reacciones de sustitución debido a la presencia de los grupos fluorofenilo y tiazolamina. Estas reacciones generalmente se llevan a cabo bajo condiciones controladas para mantener la integridad del compuesto.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones que involucran UCLA GP130 2 incluyen solventes como DMSO y etanol. Las reacciones generalmente se llevan a cabo a temperatura ambiente o a temperaturas ligeramente elevadas para asegurar rendimientos óptimos .
Principales Productos Formados
Los principales productos formados a partir de reacciones que involucran UCLA GP130 2 son típicamente derivados del compuesto original, modificados para mejorar su actividad biológica o solubilidad.
Comparación Con Compuestos Similares
Compuestos Similares
Algunos compuestos similares a UCLA GP130 2 incluyen otros agonistas de gp130 y miméticos de péptidos humanina. Estos compuestos comparten mecanismos de acción similares y se utilizan en aplicaciones de investigación relacionadas.
Unicidad
Lo que distingue a UCLA GP130 2 de otros compuestos similares es su alta pureza, sus propiedades penetrantes en el cerebro y su capacidad específica para proteger contra la toxicidad inducida por NMDA. Esto lo convierte en una herramienta valiosa en la investigación de neuroprotección y transducción de señales .
Conclusión
UCLA GP130 2 es un compuesto versátil con aplicaciones significativas en investigación científica. Sus propiedades únicas y mecanismos de acción lo convierten en una herramienta valiosa para estudiar la neuroprotección, la transducción de señales y la señalización de citoquinas. A medida que la investigación continúa, UCLA GP130 2 tiene un gran potencial para futuros avances en los campos de la química, la biología, la medicina y la industria.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-4-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2S/c16-12-6-8-13(9-7-12)17-15-18-14(10-19-15)11-4-2-1-3-5-11/h1-10H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKMQDIAPGOWDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol](/img/structure/B1683638.png)
![2-[4-[(Z)-[5-(4-ethoxyanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid](/img/structure/B1683639.png)

![[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate](/img/structure/B1683642.png)
![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-(2-fluorophenyl)acetate](/img/structure/B1683643.png)
